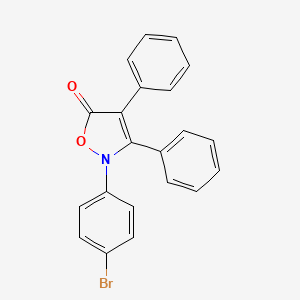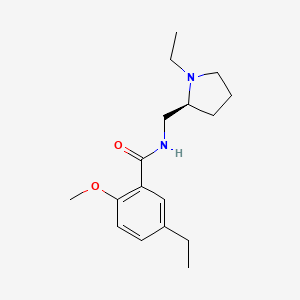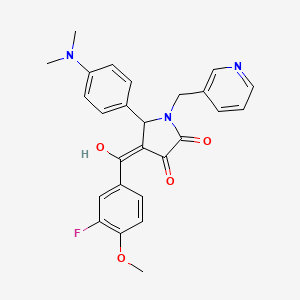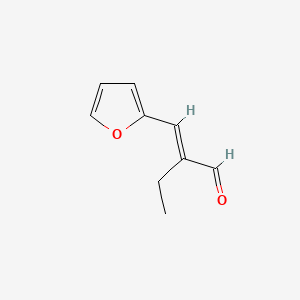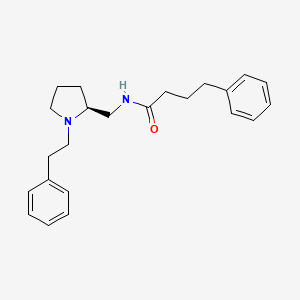![molecular formula C15H14O4 B12890381 1,3,4-Trimethoxydibenzo[b,d]furan CAS No. 88256-10-4](/img/structure/B12890381.png)
1,3,4-Trimethoxydibenzo[b,d]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethoxydibenzo[b,d]furan is a member of the dibenzofuran family, characterized by its unique structure where three methoxy groups are attached to the dibenzofuran core
Vorbereitungsmethoden
The synthesis of 1,3,4-Trimethoxydibenzo[b,d]furan typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran as the core structure.
Methoxylation: Methoxy groups are introduced at the 1, 3, and 4 positions of the dibenzofuran ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Reaction Conditions: The reactions are usually carried out under reflux conditions to ensure complete substitution. Solvents like acetone or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1,3,4-Trimethoxydibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the available positions on the aromatic ring, using reagents like halogens or nitro groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3,4-Trimethoxydibenzo[b,d]furan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, making them useful in studying enzyme functions and pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory and anticancer properties, making them candidates for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3,4-Trimethoxydibenzo[b,d]furan and its derivatives involves interactions with specific molecular targets. For instance, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
1,3,4-Trimethoxydibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:
2,8-Dihydroxy-3,4,7-trimethoxydibenzofuran: This compound has hydroxy groups at positions 2 and 8, in addition to methoxy groups at positions 3, 4, and 7.
1,3,4-Trimethoxydibenzofuran: Similar to our compound but lacks the dibenzo[b,d] core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88256-10-4 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1,3,4-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-11-8-12(17-2)14(18-3)15-13(11)9-6-4-5-7-10(9)19-15/h4-8H,1-3H3 |
InChI-Schlüssel |
HEUXBYITVNXTNO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C3=CC=CC=C3O2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


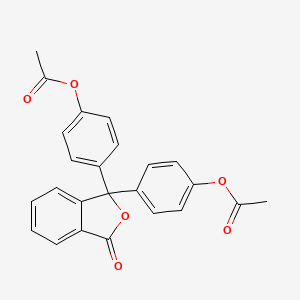

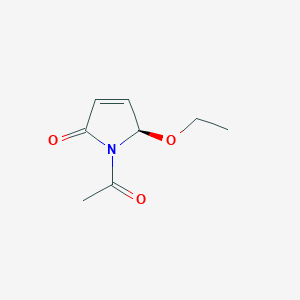
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)

